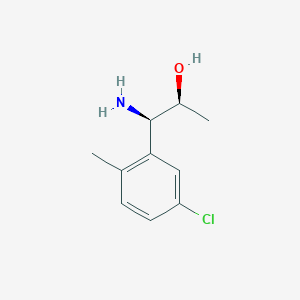

(1R,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL

Description

Structural Isomers

Structural isomers share the molecular formula (C10H14ClNO) but differ in connectivity. Key examples include:

| Compound Name | CAS Number | Structural Feature |

|---|---|---|

| 2-Amino-2-(3-chloro-2-methylphenyl)propan-1-ol | 55270937 | Chloro and methyl groups at positions 3 and 2 on the phenyl ring; hydroxyl at C1 |

| (1S,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL | 2250242-77-2 | Stereochemical inversion at both chiral centers (1S,2R vs. 1R,2S) |

| 2-Amino-1-chloropropan-1-ol | 87792395 | Simpler structure lacking the phenyl group; chloro and hydroxyl on adjacent carbons |

These isomers differ in pharmacological and physical properties due to altered spatial arrangements or substituent positions.

Diastereomers

Diastereomers arise when compounds share the same molecular formula and connectivity but differ in stereochemistry at one or more chiral centers. For this compound:

| Diastereomer | CAS Number | Configuration | Key Distinction |

|---|---|---|---|

| (1R,2S)-isomer | 1269965-19-6 | R,S | Reference compound |

| (1S,2S)-isomer | 1270030-33-5 | S,S | Inversion at C1 |

| (1S,2R)-isomer | 2250242-77-2 | S,R | Inversion at both C1 and C2 |

| (1R,2R)-isomer | Not reported | R,R | Hypothetical; not yet synthesized or cataloged |

Diastereomers exhibit distinct physicochemical properties, such as melting points, solubility, and optical rotation, due to differing three-dimensional arrangements.

CAS Registry Number and Synonyms in Chemical Databases

The CAS Registry Number for this compound is 1269965-19-6 , a unique identifier assigned by the Chemical Abstracts Service. This number ensures precise tracking across regulatory, commercial, and academic contexts.

Synonyms and Database Entries

The compound is cataloged under various names in chemical databases:

| Database | Synonym(s) |

|---|---|

| PubChem | This compound; N16224 |

| ChEMBL | Not yet assigned |

| ChemSpider | 1269965-19-6; AKOS006320905 |

| Evitachem | No direct entry; analogous (1S,2R)-isomer listed as 2250242-77-2 |

These synonyms reflect naming conventions from different sources, though the IUPAC name remains the authoritative descriptor.

Key Chemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular weight | 199.68 g/mol | PubChem (CID 55271815) |

| Molecular formula | C10H14ClNO | Computed via PubChem 2.2 |

| XLogP3-AA | 1.9 | Predicted partition coefficient |

| Hydrogen bond donors | 2 (NH2, OH) | Structural analysis |

| Hydrogen bond acceptors | 2 (NH2, OH) | Structural analysis |

This data ensures accurate identification and differentiation from structurally similar compounds.

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

(1R,2S)-1-amino-1-(5-chloro-2-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14ClNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1 |

InChI Key |

LQQQRHAUAACIFI-XVKPBYJWSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)Cl)[C@H]([C@H](C)O)N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes

2.1.1 Asymmetric Synthesis via Chiral Precursors

- The synthesis often starts from a chiral precursor or employs asymmetric catalysis to control stereochemistry.

- Chiral auxiliaries or catalysts induce the formation of the (1R,2S) stereochemistry during the introduction of the amino and hydroxyl groups.

- Typical starting materials include substituted benzaldehydes or ketones bearing the 5-chloro-2-methylphenyl moiety.

- A common approach is reductive amination of the corresponding ketone or aldehyde intermediate.

- The carbonyl compound (e.g., 5-chloro-2-methylacetophenone) reacts with ammonia or an amine source under reductive conditions.

- Reducing agents such as sodium cyanoborohydride or catalytic hydrogenation with metal catalysts (e.g., Pd/C) are employed.

- This step installs the amino group at the alpha position to the aromatic ring.

2.1.3 Stereoselective Epoxide Opening

- Another method involves epoxidation of an allylic alcohol intermediate followed by regio- and stereoselective ring-opening with ammonia or amines.

- This method allows precise control of stereochemistry at both chiral centers.

- In cases where racemic mixtures are formed, chiral resolution techniques such as crystallization with chiral acids or chromatographic separation on chiral stationary phases are used to isolate the (1R,2S) isomer.

Detailed Stepwise Synthesis (Example)

| Step | Reaction Type | Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 5-chloro-2-methylbenzene + acetyl chloride, AlCl3 catalyst | Formation of 5-chloro-2-methylacetophenone intermediate |

| 2 | Asymmetric Reduction | Chiral catalyst (e.g., CBS catalyst), borane (BH3) or other hydride source | Stereoselective reduction to chiral alcohol |

| 3 | Reductive Amination | Ammonia or ammonium salts + NaBH3CN or catalytic hydrogenation | Introduction of amino group at alpha carbon |

| 4 | Purification/Resolution | Chiral chromatography or crystallization | Isolation of (1R,2S) isomer with high enantiomeric excess |

Research Findings and Optimization

- Research indicates that the choice of chiral catalyst and reaction conditions critically affects the enantiomeric purity and yield of the product.

- Use of chiral borane reagents or organocatalysts in the reduction step leads to enantiomeric excess (ee) values exceeding 90%.

- Reductive amination conditions must be carefully controlled to avoid over-reduction or racemization.

- The presence of the 5-chloro substituent influences the electronic properties of the aromatic ring, affecting reaction rates and selectivity.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Product |

|---|---|---|

| Starting Material | 5-chloro-2-methylacetophenone | Provides aromatic backbone with substituents |

| Reducing Agent | Borane, NaBH3CN, or Pd/C hydrogenation | Controls stereoselectivity and reduction efficiency |

| Chiral Catalyst | CBS catalyst, chiral phosphines | Determines enantiomeric excess |

| Solvent | THF, ethanol, or methanol | Influences reaction rate and selectivity |

| Temperature | 0°C to room temperature | Lower temps favor higher stereoselectivity |

| Reaction Time | Several hours to overnight | Optimization needed to balance yield and purity |

| Purification Method | Chiral HPLC or crystallization | Essential for isolating pure (1R,2S) isomer |

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can further modify the functional groups, such as reducing the nitro group to an amine using hydrogenation.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like hydroxyl or alkoxy groups

Major Products Formed

Oxidation: Ketones or aldehydes

Reduction: Amines

Substitution: Hydroxyl or alkoxy derivatives

Scientific Research Applications

Medicinal Chemistry

Receptor Modulation:

This compound has been investigated for its role as a modulator of specific receptors, particularly in the context of pain management and inflammation. Studies have shown that modifications of similar compounds can lead to high-affinity antagonists for receptors such as P2Y14R, which are implicated in various physiological processes including pain and asthma . The structural features of (1R,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL make it a candidate for further exploration in receptor-targeted therapies.

Pharmacological Studies:

Pharmacological profiling indicates that derivatives of this compound can exhibit significant biological activity. For instance, analogs have been shown to possess antihyperalgesic and anti-inflammatory properties in animal models . The compound's ability to interact with biological targets makes it a valuable tool in the development of new therapeutic agents.

Chiral Building Block in Organic Synthesis

Synthesis of Chiral Compounds:

this compound serves as an important chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its chirality allows for the production of enantiomerically pure compounds, which is crucial in drug development due to the differing biological activities of enantiomers .

Case Study:

In a study focused on chiral separations using high-performance liquid chromatography (HPLC), this compound was utilized to achieve effective separation of racemic mixtures into their individual enantiomers. This application highlights its significance in analytical chemistry and quality control processes within pharmaceutical manufacturing .

Toxicological Assessment

Safety Profile:

The toxicological profile of this compound has been assessed through various studies focusing on its environmental and health impacts. As part of the ToxCast initiative, this compound was evaluated alongside other chemicals to determine its potential hazards and biological effects . Understanding its toxicity is essential for ensuring safe usage in research and potential therapeutic applications.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The target compound’s phenyl substituents (5-chloro, 2-methyl) influence its electronic and steric properties. Comparisons with analogs include:

a. Substituent Position and Electronic Nature

- Chloro vs. For example, (1R,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride () was synthesized via a three-component coupling and tested for TNF-α inhibition. The methoxy group’s electron-donating nature may reduce binding efficiency compared to chloro substituents . Trifluoromethylthio Group: (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL () features a strong electron-withdrawing -SCF₃ group. This group increases molecular weight (251.27 g/mol) and may enhance metabolic stability but reduce solubility compared to the target compound’s lighter substituents (Cl, CH₃) .

b. Steric Effects

- Bulkier Substituents: (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL () includes a tert-butyl group, which introduces significant steric hindrance. This could limit access to hydrophobic binding pockets in biological targets compared to the target compound’s smaller methyl group .

a. Receptor Binding and Antiarrhythmic Potential

- highlights amino propanol derivatives with antiarrhythmic and α/β-adrenoceptor binding activities. The target compound’s chloro and methyl groups may modulate similar pathways, though its exact activity remains uncharacterized .

- Discontinued Analogs: (1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol () was discontinued, possibly due to toxicity or low efficacy. The target compound’s simpler substituents might avoid such issues .

b. TNF-α Inhibition

- The synthesis of (1R,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride () suggests amino propanols can inhibit TNF-α production. The target compound’s chloro group may enhance binding to TNF-α’s hydrophobic pockets compared to methoxy .

Physicochemical Properties

The table below compares key properties of the target compound and analogs:

Biological Activity

(1R,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL, also known as a chiral amine with potential pharmaceutical applications, has garnered attention for its biological activity. This compound is structurally related to other amines that have been studied for various therapeutic effects, including antiparasitic and antimicrobial properties.

- Molecular Formula : C10H14ClNO

- Molecular Weight : 199.68 g/mol

- Density : Approximately 1.179 g/cm³ (predicted)

- Boiling Point : Estimated at 340.1 °C (predicted)

- pKa : 12.47 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that compounds of similar structure may inhibit enzymes like pteridine reductase, which is crucial in the lifecycle of certain parasites such as Trypanosoma brucei.

Antiparasitic Activity

Studies have shown that related compounds exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The inhibition of pteridine reductase has been identified as a promising target for developing new antiparasitic drugs. For instance, compounds designed with similar structural motifs have demonstrated effective enzyme inhibition and subsequent trypanocidal activity in vitro.

| Compound | IC50 (nM) | K_i (nM) | Activity Type |

|---|---|---|---|

| Compound A | <100 | <400 | Antiparasitic |

| Compound B | <500 | <100 | Enzyme Inhibitor |

Study 1: Enzyme Inhibition Assays

A study evaluated the enzyme inhibitory activity of several substituted amines against pteridine reductase from Trypanosoma brucei. The results indicated that certain modifications to the amino group significantly enhanced inhibitory potency.

Study 2: In Vivo Efficacy

In vivo studies involving mouse models of trypanosomiasis demonstrated that compounds with structural similarities to this compound provided substantial reduction in parasitemia levels when administered at optimal dosages.

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling (1R,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL in laboratory settings?

- Answer: Researchers must adhere to GHS hazard classifications, including skin irritation (Category 2), eye irritation (Category 2A), and acute oral toxicity (Category 4). Key precautions include:

- Use of PPE (gloves, lab coats, goggles) and adequate ventilation to avoid inhalation or dermal contact .

- Immediate decontamination: Flush eyes with water for ≥15 minutes and wash skin with soap/water upon exposure .

- Storage at 2–8°C in a dry, ventilated area to prevent degradation .

Q. What spectroscopic methods are recommended for confirming the stereochemistry of this compound?

- Answer: High-resolution NMR is critical for stereochemical confirmation. For example:

- Coupling constants () between vicinal protons (e.g., ) can distinguish diastereomers .

- Chiral shift reagents or derivatization with enantiopure agents (e.g., Mosher’s acid) enhance resolution in NMR or HPLC .

Q. How should researchers optimize storage conditions to maintain compound stability?

- Answer: Store in airtight containers under inert gas (N/Ar) at 2–8°C to minimize oxidation and hydrolysis. Monitor for color changes or precipitate formation as indicators of degradation .

Advanced Research Questions

Q. What strategies mitigate enantiomeric impurities during asymmetric synthesis of this compound?

- Answer:

- Chiral catalysts: Use enantioselective catalysts (e.g., Ru-BINAP complexes) to enhance stereochemical control .

- Dynamic kinetic resolution: Employ conditions where racemization is suppressed, such as low-temperature reactions with chiral auxiliaries .

- Purification: Chiral HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) resolves enantiomers effectively .

Q. How can contradictory spectroscopic data be resolved during structural characterization?

- Answer: Cross-validate using complementary techniques:

- X-ray crystallography: Definitive proof of absolute configuration via single-crystal analysis .

- Mass spectrometry (HRMS): Confirm molecular formula and detect isotopic patterns to rule out impurities .

- Density Functional Theory (DFT): Compare experimental NMR shifts with computed values for stereoisomers .

Q. What methodologies minimize by-product formation in the synthesis of this compound?

- Answer:

- Reagent stoichiometry: Optimize molar ratios of reactants (e.g., amine:ketone = 1.2:1) to reduce unreacted intermediates .

- Temperature control: Maintain reaction temperatures below 0°C during nucleophilic substitution to prevent side reactions .

- Protecting groups: Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.